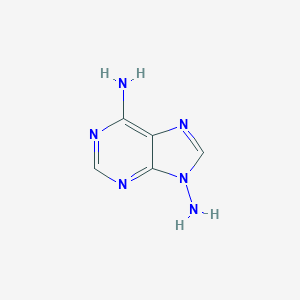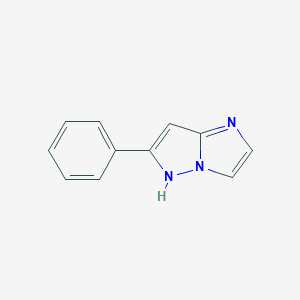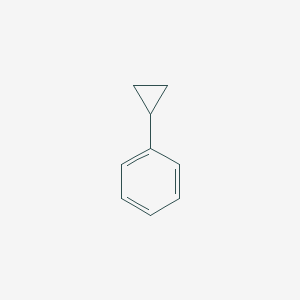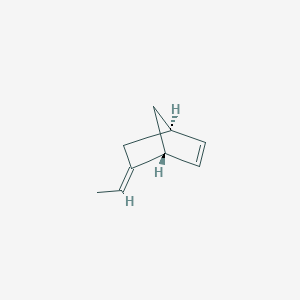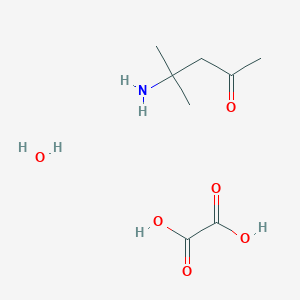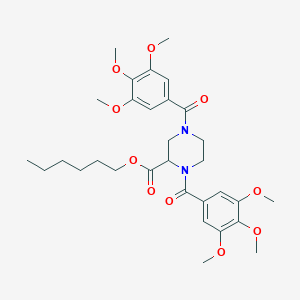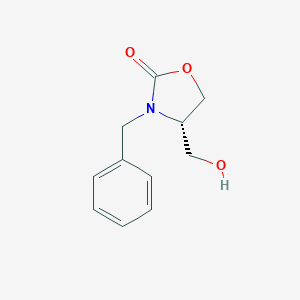
(S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone, also known as benzyl oxazolidinone, is a chiral building block used in the synthesis of various biologically active compounds. It is widely used in the pharmaceutical industry for the development of drugs due to its unique chemical properties.
Mécanisme D'action
Benzyl oxazolidinone acts as a chiral auxiliary by controlling the stereochemistry of reactions. It forms a complex with the substrate, which then undergoes the reaction. The chiral auxiliary can be easily removed after the reaction, leaving behind the desired product with the desired stereochemistry.
Effets Biochimiques Et Physiologiques
Benzyl oxazolidinone has no known biochemical or physiological effects as it is primarily used as a synthetic reagent in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone oxazolidinone in lab experiments is its ability to control the stereochemistry of reactions. It is also relatively easy to synthesize and purify. However, the main limitation is that it can be expensive and time-consuming to use in large-scale reactions.
Orientations Futures
There are several future directions for the use of (S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone oxazolidinone in scientific research. One area of interest is the development of new chiral catalysts for asymmetric catalysis reactions. Another area of interest is the synthesis of new biologically active compounds using (S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone oxazolidinone as a chiral auxiliary. Additionally, the development of more efficient and cost-effective methods for the synthesis and purification of (S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone oxazolidinone is an ongoing area of research.
Méthodes De Synthèse
The synthesis of (S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone oxazolidinone involves the reaction of benzaldehyde and glycine in the presence of a catalyst. The reaction produces a racemic mixture of (S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone oxazolidinone, which can be separated into its enantiomers using chiral chromatography.
Applications De Recherche Scientifique
Benzyl oxazolidinone has been extensively studied for its various applications in scientific research. It has been used as a chiral auxiliary for the synthesis of various natural products and pharmaceuticals. It has also been used as a ligand in asymmetric catalysis reactions.
Propriétés
Numéro CAS |
136015-39-9 |
|---|---|
Nom du produit |
(S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone |
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
(4S)-3-benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c13-7-10-8-15-11(14)12(10)6-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m0/s1 |
Clé InChI |
ZFKDWURAIPCLAI-JTQLQIEISA-N |
SMILES isomérique |
C1[C@@H](N(C(=O)O1)CC2=CC=CC=C2)CO |
SMILES |
C1C(N(C(=O)O1)CC2=CC=CC=C2)CO |
SMILES canonique |
C1C(N(C(=O)O1)CC2=CC=CC=C2)CO |
Synonymes |
(S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




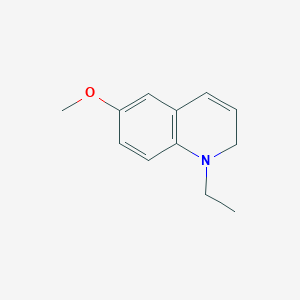
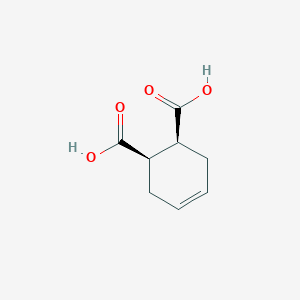
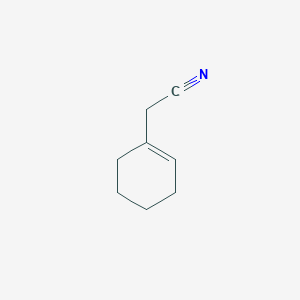
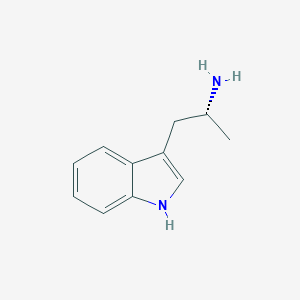
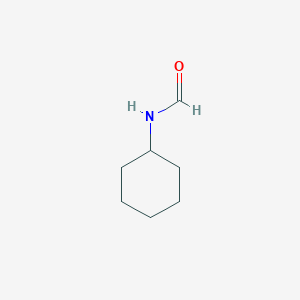
![Dipotassium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B146474.png)

